Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester
Beschreibung
Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and phenylmethyl ester
Eigenschaften
CAS-Nummer |
852288-72-3 |
|---|---|
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
benzyl N-[1-(4-acetylphenyl)but-3-enyl]carbamate |
InChI |
InChI=1S/C20H21NO3/c1-3-7-19(18-12-10-17(11-13-18)15(2)22)21-20(23)24-14-16-8-5-4-6-9-16/h3-6,8-13,19H,1,7,14H2,2H3,(H,21,23) |
InChI-Schlüssel |
QDZKSHJKZZIMHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(CC=C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester include other carbamic acid derivatives and phenylmethyl esters, such as:
- Carbamic acid, phenyl ester
- Carbamic acid, N-(2-chloro-4-fluoro-5-methylphenyl)-, phenylmethyl ester
Uniqueness
The uniqueness of carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester lies in its specific structure, which combines elements of both carbamic acid and phenylmethyl ester. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
